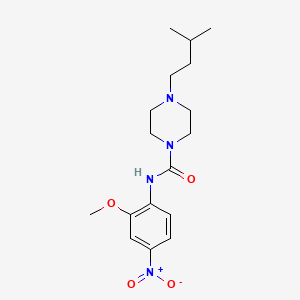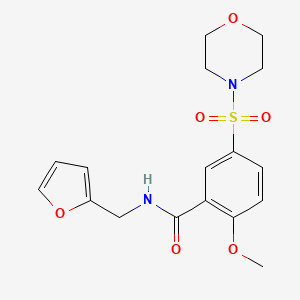![molecular formula C30H22BrN3O2 B4655787 5-(2-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4655787.png)
5-(2-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline
Übersicht
Beschreibung
5-(2-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazoloisoquinoline derivative that has shown promising results in scientific research related to cancer treatment, neurodegenerative diseases, and inflammation.
Wirkmechanismus
The mechanism of action of 5-(2-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline involves the inhibition of specific enzymes and signaling pathways that are involved in cancer growth, neurodegeneration, and inflammation. This compound has been found to inhibit the activity of protein kinases, which are involved in cell growth and survival. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, it has been found to activate specific receptors in the brain, which are involved in cognitive function.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating specific signaling pathways. It also inhibits the growth and proliferation of cancer cells by inhibiting protein kinases. In neurodegenerative diseases, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation. It also improves cognitive function by activating specific receptors in the brain. In inflammation, it reduces inflammation and oxidative stress by inhibiting COX-2 activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(2-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline in lab experiments is its high potency and specificity. This compound has been optimized to achieve high yields and purity, which makes it suitable for various types of experiments. However, one of the limitations of using this compound is its potential toxicity and side effects. Therefore, it is important to use appropriate safety measures and controls when working with this compound.
Zukünftige Richtungen
There are several future directions for the scientific research related to 5-(2-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline. One of the directions is to investigate its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize the synthesis method to achieve higher yields and purity. Additionally, further studies are needed to investigate the potential toxicity and side effects of this compound in vivo. Finally, the development of novel derivatives of this compound with improved potency and specificity is another potential future direction.
Conclusion
In conclusion, this compound is a promising compound that has shown potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action involves the inhibition of specific enzymes and signaling pathways. It has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be taken into consideration. Finally, there are several future directions for the scientific research related to this compound, which could lead to the development of novel therapeutic agents.
Wissenschaftliche Forschungsanwendungen
5-(2-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has shown potential applications in various fields of scientific research. In cancer treatment, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, it has been shown to have neuroprotective effects and improve cognitive function. In inflammation, it has been found to reduce inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
5-(2-bromophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrN3O2/c1-35-25-17-22-23(18-26(25)36-2)29(21-15-9-10-16-24(21)31)32-30-27(22)28(19-11-5-3-6-12-19)33-34(30)20-13-7-4-8-14-20/h3-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVBVPLJZMRTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC=CC=C4Br)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-2-[4-(2-phenoxypropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4655707.png)
![2,2,4,8-tetramethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4655716.png)
![N-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl]methyl}-1-phenylmethanesulfonamide](/img/structure/B4655721.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4655722.png)
![3-benzyl-5-[(3-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4655723.png)
![5-({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4655730.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4655742.png)


![4-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4655759.png)
![1-(3-chlorophenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine](/img/structure/B4655761.png)
![N-(2-ethyl-6-methylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4655776.png)
![2-[(3,4-dichlorobenzyl)thio]-3-ethyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4655781.png)